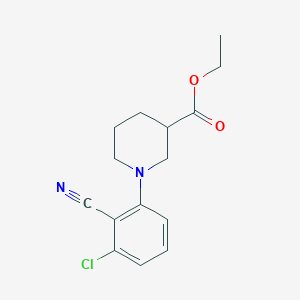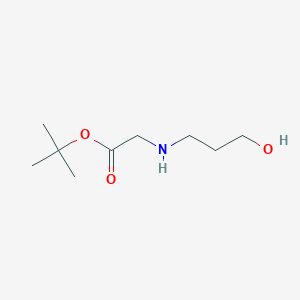![molecular formula C10H13Cl2NO B7862852 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862852.png)
2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol is an organic compound with a complex structure that includes a benzyl group substituted with two chlorine atoms, a methyl group, and an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
-
Step 1: Formation of 2,6-Dichlorobenzyl Chloride
- React 2,6-dichlorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
- Conditions: Room temperature, atmospheric pressure.
-
Step 2: Reaction with Methylamine
- React 2,6-dichlorobenzyl chloride with an excess of methylamine.
- Conditions: Solvent (ethanol or methanol), reflux for several hours.
-
Step 3: Addition of Ethanolamine
- Add ethanolamine to the reaction mixture.
- Conditions: Solvent (ethanol or methanol), reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Major products: Oxidized derivatives with potential formation of aldehydes or carboxylic acids.
-
Reduction
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduced derivatives, potentially forming primary or secondary amines.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
- Common reagents: Sodium hydroxide, potassium carbonate.
- Major products: Substituted benzyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Conditions: Reflux, room temperature, atmospheric pressure.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
- Used in studies of enzyme inhibition and protein interactions.
-
Medicine
- Explored for its potential therapeutic applications, including as an antiseptic or disinfectant.
- Studied for its effects on cellular pathways and molecular targets.
-
Industry
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular membranes, disrupting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
2,6-Dichlorobenzyl Alcohol
- Similar structure with a hydroxyl group instead of the aminoethanol moiety.
- Used as an antiseptic and disinfectant.
-
2,6-Dichlorobenzamide
- Contains an amide group instead of the aminoethanol moiety.
- Used as an intermediate in the synthesis of herbicides and pesticides.
-
2,6-Dichlorobenzyl Chloride
- Precursor in the synthesis of 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol.
- Used in organic synthesis as a building block.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-13(5-6-14)7-8-9(11)3-2-4-10(8)12/h2-4,14H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJSBUJHKOLHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7862789.png)


![2-Methyl[iminobis(acetic acid methyl)] ester](/img/structure/B7862816.png)
![2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862823.png)
![2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862837.png)
![2-[Methyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7862859.png)
![2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B7862875.png)
![2-[(3-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862876.png)
![2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile](/img/structure/B7862879.png)

